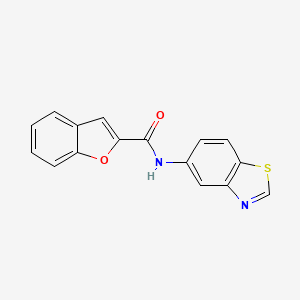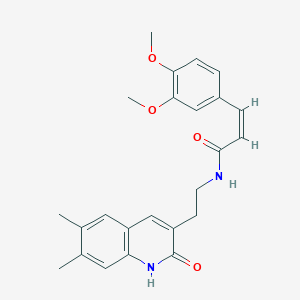![molecular formula C16H17FN6O B2357591 1-甲基-4-吗啉-4-基-N-(4-氟苯基)吡唑并[3,4-d]嘧啶-6-胺 CAS No. 896009-13-5](/img/structure/B2357591.png)
1-甲基-4-吗啉-4-基-N-(4-氟苯基)吡唑并[3,4-d]嘧啶-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The presence of a fluorophenyl group and a morpholine ring in its structure contributes to its unique chemical and biological characteristics.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new chemical entities.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial effects, making it a potential candidate for drug development.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy, particularly as a CDK2 inhibitor.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site, preventing the target from performing its function . This interaction can lead to changes in the cell, such as cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s ability to inhibit interleukin 6 secretion in BEAS-2B cells was better than a compound developed by Amgen , suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
生化分析
Biochemical Properties
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine plays a role in biochemical reactions by interacting with certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The nature of these interactions is inhibitory, contributing to the compound’s anti-inflammatory effects .
Cellular Effects
The effects of N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine on various types of cells and cellular processes are significant. It influences cell function by inhibiting the expression and activities of certain vital inflammatory mediators . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine exerts its effects through binding interactions with biomolecules and inhibition of enzymes . This leads to changes in gene expression and a reduction in the activities of certain inflammatory mediators .
Metabolic Pathways
It is known that pyrimidines interact with various enzymes and cofactors , but specific interactions of this compound need to be investigated further.
准备方法
The synthesis of N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-amino-3-cyano-1H-pyrazole with formamide under acidic conditions.
Introduction of the fluorophenyl group: The core structure is then reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the fluorophenyl group.
Addition of the morpholine ring: Finally, the compound is treated with morpholine and a suitable base like potassium carbonate to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
相似化合物的比较
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as :
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also exhibits significant anticancer activity but lacks the fluorophenyl group, which may affect its potency and selectivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.
The uniqueness of N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine lies in its specific substitution pattern, which enhances its biological activity and selectivity as a CDK2 inhibitor.
属性
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-22-14-13(10-18-22)15(23-6-8-24-9-7-23)21-16(20-14)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLGXAOBLQKYCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2357509.png)
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)


![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)



![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)


